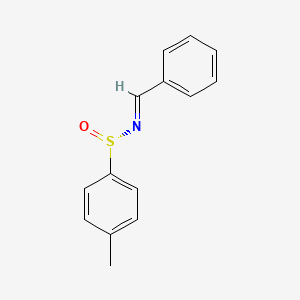

(NE,S)-N-benzylidene-4-methylbenzenesulfinamide

Descripción

Propiedades

IUPAC Name |

(NE,S)-N-benzylidene-4-methylbenzenesulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS/c1-12-7-9-14(10-8-12)17(16)15-11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11+/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUXJHYSHVJFKY-JMPLCFMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)N=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[S@](=O)/N=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (NE,S)-N-benzylidene-4-methylbenzenesulfinamide typically involves the condensation of 4-methylbenzenesulfinamide with benzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions often include refluxing the reactants in a solvent like ethanol or methanol for several hours.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: The compound can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfinamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of sulfonamides, including N-benzylidene-4-methylbenzenesulfinamide, exhibit notable antimicrobial properties. These compounds have been evaluated against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism often involves inhibition of bacterial folate synthesis, a critical pathway for bacterial growth and replication.

Inhibition of Enzymatic Activity

Sulfonamides are known to act as inhibitors for several enzymes, making them valuable in drug design. Studies demonstrate that (N,E,S)-N-benzylidene-4-methylbenzenesulfinamide can inhibit enzymes involved in disease processes, potentially leading to therapeutic applications in conditions like cancer and bacterial infections. For instance, the compound has shown promise as an acetylcholinesterase inhibitor, which is relevant for treating neurological disorders.

Organic Synthesis Reagent

(N,E,S)-N-benzylidene-4-methylbenzenesulfinamide serves as a versatile reagent in organic synthesis. Its ability to participate in various reactions, such as nucleophilic substitutions and condensation reactions, allows chemists to create complex molecular architectures. This compound is particularly useful in synthesizing other biologically active molecules.

Multicomponent Reactions

The compound has been utilized in multicomponent reactions, which are efficient methods for synthesizing diverse chemical entities from multiple reactants in a single step. This approach not only reduces the number of steps required but also enhances the overall yield of desired products.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Hasegawa & Yamamoto (2007) | Alzheimer's Disease | Demonstrated that sulfonamide derivatives can inhibit acetylcholinesterase effectively, suggesting potential for treating Alzheimer's disease. |

| Wang et al. (2000) | Osteoporosis Treatment | Investigated the use of sulfonamides in inhibiting leukotriene D4 receptors, indicating a pathway for osteoporosis management. |

| Singh et al. (2006) | Enzyme Inhibition | Reported significant inhibition of enzymes related to cancer progression using sulfonamide derivatives, highlighting their therapeutic potential. |

Mecanismo De Acción

The mechanism of action of (NE,S)-N-benzylidene-4-methylbenzenesulfinamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecule.

Comparación Con Compuestos Similares

Key Structural Features:

- Core structure : A 4-methylbenzenesulfonamide group (toluene sulfonamide) linked to a benzylidene moiety (C₆H₅–CH=N–).

- Synthesis : Typically prepared via condensation reactions between 4-methylbenzenesulfonamide and substituted benzaldehydes under acidic catalysis .

Comparison with Similar Compounds

The following sulfonamide derivatives are structurally and functionally relevant for comparison:

N-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide

4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

- Structure : Incorporates a 2,3-dihydroxybenzylidene group and a 5-methyloxazolyl substituent .

- Crystal Packing : Exhibits intramolecular hydrogen bonds (O–H⋯N and N–H⋯N) and π–π stacking interactions (3.79 Å), which enhance stability and influence solubility .

- Application : Used in bioresearch for forming metal complexes due to its chelating hydroxyl groups .

(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide

- Structure : A bulky, chiral derivative with a naphthalenyl and 4-methoxyphenyl group .

- Stereochemical Purity : 99% enantiomeric excess, with specific optical rotation ([α]D²⁰ = +2.5 in CHCl₃) .

- Spectroscopic Data :

Data Tables

Table 1: Structural and Physical Properties

Table 2: Spectroscopic Comparison

Actividad Biológica

(N,E,S)-N-benzylidene-4-methylbenzenesulfinamide is a sulfinamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

(N,E,S)-N-benzylidene-4-methylbenzenesulfinamide features a sulfinamide functional group, which is known for its unique chemical reactivity. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Synthesis

The synthesis of (NE,S)-N-benzylidene-4-methylbenzenesulfinamide typically involves the condensation of benzaldehyde derivatives with sulfinamides. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as refluxing in organic solvents or microwave-assisted synthesis.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL | |

| Escherichia coli | 128 µg/mL |

The mechanism behind its antimicrobial activity appears to involve interference with bacterial quorum sensing systems, which are crucial for virulence factor production and biofilm formation .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators.

Table 2: Anticancer Activity Overview

| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 15 | Induction of apoptosis | |

| MCF-7 | 20 | Modulation of cell cycle | |

| A549 | 25 | Inhibition of proliferation |

The biological activity of this compound is primarily attributed to its ability to form stable complexes with target enzymes and receptors. This interaction can lead to the inhibition or modulation of enzymatic activities critical for microbial survival or cancer cell proliferation.

In particular, the compound's sulfinamide group enhances its ability to interact with thiol-containing enzymes, potentially disrupting their function .

Case Studies

- Antimicrobial Study : A study conducted on various derivatives of this compound demonstrated that modifications to the benzyl group could enhance antibacterial potency against S. aureus. The introduction of electron-withdrawing groups significantly improved activity .

- Anticancer Evaluation : Another investigation assessed the anticancer effects on human breast cancer cells (MCF-7). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting a promising avenue for further research into its therapeutic potential .

Q & A

Q. What are the common synthetic routes for (NE,S)-N-benzylidene-4-methylbenzenesulfinamide, and how are reaction conditions optimized?

The synthesis typically involves condensation of 4-methylbenzenesulfinamide with benzaldehyde derivatives under controlled conditions. Key steps include:

- Schiff base formation : Reacting sulfinamide with an aldehyde in anhydrous ethanol or methanol under reflux, using catalytic acid (e.g., acetic acid) to drive imine formation .

- Purification : Recrystallization from ethanol or dichloromethane/hexane mixtures to isolate the product .

Optimization focuses on temperature (60–80°C), solvent polarity, and stoichiometric ratios. For example, excess aldehyde (1.2–1.5 equivalents) improves yield, while inert atmospheres (N₂/Ar) prevent oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm imine bond formation (δ ~8.3 ppm for CH=N) and aryl group substitution patterns .

- IR : Stretching frequencies for sulfinamide (S=O at ~1040 cm⁻¹) and imine (C=N at ~1600 cm⁻¹) validate functional groups .

- X-ray crystallography : Resolves stereochemistry (NE vs. NS configuration) and molecular packing. SHELXL software is standard for refining crystallographic data .

Advanced Research Questions

Q. How can conflicting crystallographic data on sulfinamide derivatives be resolved?

Discrepancies in bond angles or torsion angles may arise from:

- Twinned crystals : Use SHELXL’s TWIN/BASF commands to model twinning and refine data .

- Disorder : Apply PART/SADI restraints to manage disordered solvent or substituents .

Example: In N-allyl-N-benzyl-4-methylbenzenesulfonamide, allyl group disorder was resolved using PART instructions, improving R-factor convergence .

Q. What strategies address low yields in sulfinamide Schiff base syntheses?

Common pitfalls and solutions:

- Moisture sensitivity : Use molecular sieves or anhydrous solvents to suppress hydrolysis of the imine bond .

- Side reactions : Add bases (e.g., triethylamine) to neutralize HCl byproducts in nucleophilic substitutions .

Data from analogous compounds (e.g., 77.2% yield for S.S-Ag Schiff base) suggest stoichiometric control and inert conditions improve outcomes .

Q. How are computational methods applied to predict biological activity of sulfinamide derivatives?

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., carbonic anhydrase). Validate poses using MD simulations .

- QSAR : Correlate substituent effects (Hammett σ values) with inhibitory activity. For example, electron-withdrawing groups on the benzylidene ring enhance binding affinity .

Q. What experimental approaches validate the stereochemical integrity of (NE,S)-sulfinamides?

- Chiral HPLC : Separate enantiomers using Chiralpak® columns and polar mobile phases (e.g., hexane/isopropanol) .

- VCD spectroscopy : Compare experimental and DFT-calculated vibrational circular dichroism spectra to assign absolute configuration .

Methodological Challenges

Q. How do reaction conditions influence the NE/NS diastereomer ratio in sulfinamide derivatives?

Q. What are best practices for resolving spectral overlaps in complex sulfinamide derivatives?

- 2D NMR : HSQC and HMBC differentiate overlapping aryl protons and assign coupling pathways .

- Isotopic labeling : ¹⁵N-labeled sulfinamides simplify imine nitrogen assignment in crowded spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.